

Application Note: In Vitro Demethylase Activity Assay Using SD-70

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone demethylases are crucial epigenetic regulators that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C (KDM4C), have emerged as significant targets in cancer therapy due to their roles in various cellular processes, including cell proliferation and differentiation. **SD-70** is a small molecule inhibitor of the histone demethylase JMJD2C and has shown anti-tumor efficacy.[1] This application note provides a detailed protocol for utilizing **SD-70** in an in vitro demethylase activity assay to characterize its inhibitory effects on JMJD2C.

Principle

The in vitro histone demethylase assay is designed to measure the enzymatic activity of JMJD2C, which demethylates histone H3 lysine 9 trimethylation (H3K9me3). The activity of JMJD2C is detected by quantifying the amount of demethylated product. The inhibitory potential of **SD-70** is determined by measuring the reduction in JMJD2C activity in the presence of the compound. This protocol is based on a homogenous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, which offers a sensitive, no-wash method for detecting demethylase activity.



Materials and Reagents

- Recombinant human JMJD2C (KDM4C) enzyme
- SD-70
- Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
- AlphaLISA® Acceptor beads (conjugated with an antibody specific for the demethylated product)
- Streptavidin-coated Donor beads
- Demethylase assay buffer
- Cofactors: α-ketoglutarate (α-KG) and Fe(II)
- Stop solution
- 384-well white microplates
- Plate reader capable of AlphaLISA® detection

Data Presentation

Table 1: Inhibitory Activity of SD-70 on JMJD2C

| Compound | Target | IC50 | Assay Type | Reference |
|----------|-------------------|-------|----------------------|-----------|
| SD-70 | KDM4C (JMJD2C) | 30 μΜ | Biochemical Assay | [2] |

Table 2: Effect of SD-70 on Cancer Cell Viability



| Cell Line | Cancer Type | SD-70 Concentration | Cell Survival | Reference |
|-----------|-----------------|------------------------|---------------|-----------|
| CWR22Rv1 | Prostate Cancer | 10 μΜ | 9% | [1] |
| PC3 | Prostate Cancer | 2 μΜ | 14% | [1] |
| DU145 | Prostate Cancer | 2 μΜ | 26% | [1] |

Experimental ProtocolsPreparation of Reagents

- SD-70 Stock Solution: Prepare a 10 mM stock solution of SD-70 in DMSO.
- Enzyme Solution: Dilute the recombinant JMJD2C enzyme to the desired concentration in demethylase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Substrate Solution: Prepare the biotinylated H3K9me3 peptide substrate in demethylase assay buffer.
- Cofactor Solution: Prepare a solution containing α-ketoglutarate and Fe(II) in demethylase assay buffer.
- Detection Reagents: Prepare the AlphaLISA® Acceptor beads and Streptavidin-coated
 Donor beads according to the manufacturer's instructions.

In Vitro Demethylase Assay Protocol

- Enzyme Reaction:
 - \circ Add 5 μ L of the diluted **SD-70** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μL of the diluted JMJD2C enzyme solution to each well.
 - Incubate for 15 minutes at room temperature.



- $\circ~$ To initiate the demethylase reaction, add 10 μL of the substrate and cofactor solution to each well.
- Incubate the reaction mixture for 1 hour at room temperature.

Detection:

- $\circ~$ Add 10 μL of the prepared AlphaLISA® Acceptor beads to each well to stop the enzymatic reaction.
- Incubate for 60 minutes at room temperature.
- Add 10 μL of the Streptavidin-coated Donor beads to each well.
- Incubate for 30 minutes at room temperature in the dark.

Data Acquisition:

 Read the plate on an AlphaLISA®-compatible plate reader. The signal is proportional to the amount of demethylated product.

Data Analysis:

- Calculate the percent inhibition of JMJD2C activity for each concentration of SD-70.
- Plot the percent inhibition against the logarithm of the SD-70 concentration to generate a dose-response curve.
- Determine the IC50 value of SD-70 from the dose-response curve.

Visualizations

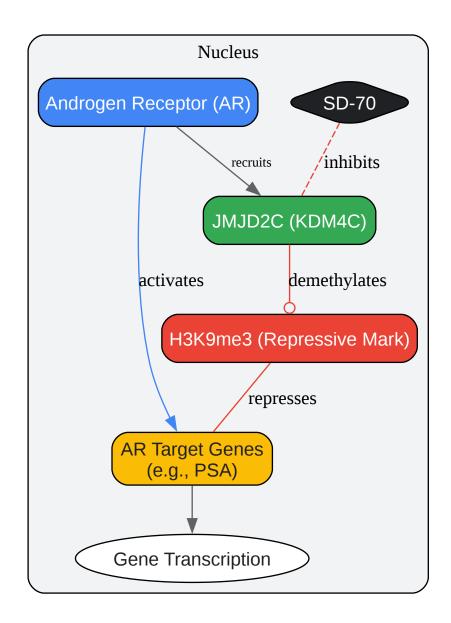




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Caption: Experimental workflow for the in vitro demethylase assay with **SD-70**.





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Caption: Simplified signaling pathway of KDM4C in androgen receptor-mediated transcription.

Conclusion

SD-70 serves as a valuable tool for studying the function and inhibition of the histone demethylase JMJD2C. The provided protocol for an in vitro demethylase activity assay offers a robust and sensitive method for characterizing the inhibitory properties of **SD-70** and similar compounds. This application note provides researchers with the necessary information to effectively utilize **SD-70** in their studies of epigenetic regulation and drug discovery.



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References

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- 2. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
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